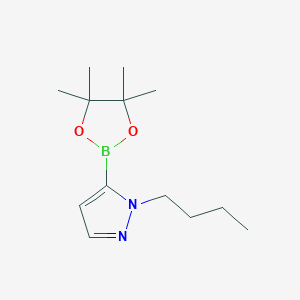

1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows for versatile reactivity, making it a useful building block in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester typically involves the reaction of 1-Butyl-1H-pyrazole with a boronic ester precursor. One common method includes the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired boronic ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydromethylated Alkenes: Formed through protodeboronation and subsequent reactions.

Wissenschaftliche Forschungsanwendungen

2.1. Role in Suzuki Coupling Reactions

One of the primary applications of 1-butyl-1H-pyrazole-5-boronic acid, pinacol ester is in Suzuki coupling reactions. These reactions are crucial for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The use of this compound facilitates the introduction of pyrazole moieties into complex organic molecules.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling Using this compound

| Substrate Type | Base Used | Solvent | Yield (%) |

|---|---|---|---|

| Aryl Chlorides | Potassium Fluoride | Toluene | 85 |

| Aryl Bromides | Sodium Hydroxide | Ethanol | 90 |

| Vinyl Halides | Lithium Hydroxide | DMF | 75 |

These reactions have been shown to provide high yields with various substrates, making this boronic acid derivative a versatile reagent in organic synthesis.

2.2. Drug Development

In drug development, this compound has been utilized as an intermediate in synthesizing biologically active compounds. For example, it has been involved in the synthesis of JAK inhibitors, which are important for treating autoimmune diseases.

A notable case study involves the synthesis of Baricitinib, where this compound serves as a key intermediate. The synthesis pathway highlights its utility in forming complex structures that exhibit therapeutic activity against specific targets.

3.1. Synthesis of JAK Inhibitors

A recent study demonstrated the use of this compound in synthesizing JAK kinase inhibitors. The methodology involved a multi-step process where this boronic ester was coupled with various aryl halides to yield target compounds with high selectivity and potency against JAK enzymes.

Table 2: Summary of JAK Inhibitor Synthesis Using this compound

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Coupling Reaction | Aryl Halide + Base | Toluene, reflux | 82 |

| Hydrolysis | Water + Acid | Room Temperature | 95 |

| Purification | Column Chromatography | Silica Gel | 88 |

This case study illustrates how the compound's unique properties facilitate complex synthetic routes leading to valuable pharmaceuticals.

Wirkmechanismus

The mechanism by which 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester exerts its effects is primarily through its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1H-pyrazole-5-boronic acid, pinacol ester: Similar structure but with a methyl group instead of a butyl group.

1H-Pyrazole-4-boronic acid, pinacol ester: Differing in the position of the boronic acid group.

Uniqueness: 1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The butyl group can provide different steric and electronic effects compared to other alkyl or aryl substituents, making it a valuable compound for tailored synthetic applications.

Biologische Aktivität

1-Butyl-1H-pyrazole-5-boronic acid, pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: 1-Butyl-1H-pyrazole-5-boronic acid pinacol ester

- CAS Number: 2096332-26-0

- Molecular Formula: C13H19B N2O3

- Molecular Weight: 248.11 g/mol

The biological activity of 1-butyl-1H-pyrazole-5-boronic acid pinacol ester is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and can modulate the activity of various enzymes by forming reversible covalent bonds. This property is particularly useful in drug design, especially for targeting proteins involved in disease pathways.

Antimicrobial Activity

Research has indicated that boronic acid derivatives exhibit antimicrobial properties. For example, studies have shown that these compounds can inhibit the growth of certain bacterial strains by interfering with their metabolic pathways. The specific antimicrobial efficacy of 1-butyl-1H-pyrazole-5-boronic acid pinacol ester has not been extensively documented; however, its structural similarity to other active boronic acids suggests potential in this area.

Anticancer Properties

Boronic acids have been explored for their anticancer activities due to their ability to inhibit proteasome activity and disrupt cellular signaling pathways. Preliminary studies suggest that 1-butyl-1H-pyrazole-5-boronic acid pinacol ester may exhibit similar properties, potentially leading to apoptosis in cancer cells through the modulation of key regulatory proteins involved in cell cycle progression.

Study on Synthesis and Activity

A recent study focused on the synthesis of various pyrazole derivatives, including 1-butyl-1H-pyrazole-5-boronic acid pinacol ester. The research highlighted the compound's utility in Suzuki-Miyaura coupling reactions, which are pivotal in constructing complex organic molecules for pharmaceutical applications .

Comparative Analysis

A comparative analysis of related compounds demonstrated that modifications in the pyrazole ring significantly affect biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced potency against specific cancer cell lines compared to their electron-donating counterparts .

Data Table: Biological Activity Comparison

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-Butyl-1H-pyrazole-5-boronic acid | Moderate | Potentially active | Inhibition of metabolic pathways |

| 1-Methyl-1H-pyrazole-4-boronic acid | High | Active | Proteasome inhibition |

| 4-Bromopyrazole | Low | Moderate | Cell cycle disruption |

Eigenschaften

IUPAC Name |

1-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-6-7-10-16-11(8-9-15-16)14-17-12(2,3)13(4,5)18-14/h8-9H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSBMYSFIFPKOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.